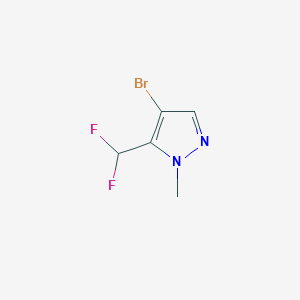

4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 1451392-65-6 . It has a molecular weight of 196.98 and its IUPAC name is 4-bromo-3-(difluoromethyl)-1H-pyrazole .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H3BrF2N2/c5-2-1-8-9-3(2)4(6)7/h1,4H,(H,8,9) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 282.4±35.0 °C and a predicted density of 1.873±0.06 g/cm3 . The storage temperature is room temperature .科学的研究の応用

Tautomerism and Structural Studies

Research by Trofimenko et al. (2007) delves into the structure and tautomerism of 4-bromo substituted 1H-pyrazoles, emphasizing the impact of bromine substitution on tautomeric preferences in solid and solution states. This study is crucial for understanding the fundamental chemical behavior of brominated pyrazoles, which is essential for their application in material science and drug design (Trofimenko et al., 2007).

Catalysis and Synthesis

A significant application of 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole derivatives is found in the field of catalysis. The copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles, as described by Lu et al. (2019), showcases the compound's utility in synthesizing pyrazole derivatives with excellent regioselectivity and yields. This process is invaluable for the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Lu et al., 2019).

Ligand Design for Metal Complexes

Ocansey et al. (2018) explored the use of pyrazole-containing compounds as ligands to stabilize metal complexes used as pre-catalysts in cross-coupling reactions. By modifying the substituents on the pyrazole ring, researchers can fine-tune the steric and electronic properties of metal complexes. This research opens up possibilities for designing more efficient catalysts for organic synthesis, with potential applications in the development of new drugs and materials (Ocansey et al., 2018).

Reactivity and Functionalization

The research by Schlosser et al. (2002) on the switchable reactivity of trifluoromethyl-substituted pyrazoles highlights the compound's versatility in organic synthesis. Depending on the reagents used, selective functionalization at different positions of the pyrazole ring can be achieved, enabling the synthesis of a wide range of derivatives. This study is significant for the development of new synthetic pathways in medicinal chemistry and material science (Schlosser et al., 2002).

Photophysical Properties

Stagni et al. (2008) investigated the synthesis and photophysical properties of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. The study reveals the potential of using bromo-containing pyrazoles in the design of photophysical devices, such as organic light-emitting diodes (OLEDs), through tunable emission properties (Stagni et al., 2008).

Safety and Hazards

特性

IUPAC Name |

4-bromo-5-(difluoromethyl)-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2N2/c1-10-4(5(7)8)3(6)2-9-10/h2,5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSQUSCBZVJWSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Cyano-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindin-2-ylsulfanyl)-acetic acid](/img/structure/B2925759.png)

![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-phenethylacetamide](/img/structure/B2925760.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide](/img/structure/B2925761.png)

![2-(4-fluorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2925767.png)

![4-[3-(4-Methylpentan-2-yloxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2925768.png)

![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide](/img/structure/B2925769.png)

![Ethyl 2-[[(Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2925770.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B2925772.png)

![2-Ethyl-5-(morpholino(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2925773.png)

![3-ethyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2925778.png)

![(E)-3-(((4-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2925779.png)